

A Comparative Spectroscopic Guide to 4-Bromo-2-phenylquinoline Isomers

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Compound of Interest

Compound Name: 4-Bromo-2-phenylquinoline

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For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of isomeric compounds is fundamental for unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the spectroscopic properties of **4-bromo-2-phenylquinoline** and its isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. While a complete experimental dataset for all isomers is not readily available in the public domain, this guide compiles existing data and provides predicted characteristics based on known spectroscopic principles.

Spectroscopic Data Comparison

The following tables summarize the available and predicted quantitative spectroscopic data for various isomers of bromo-2-phenylquinoline. The data highlights the influence of the bromine atom's position on the spectroscopic signature of the 2-phenylquinoline scaffold.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ , ppm)

Compound	H-3	H-4	H-5	H-6	H-7	H-8	Phenyl Protons	Other Protons
2-Phenylquinoline	8.20 (d)	7.82 (d)	7.75 (ddd)	7.52 (ddd)	7.69 (ddd)	8.14 (d)	7.45-7.55 (m), 8.23 (m)	
4-Bromo-2-phenylquinoline	8.15 (s)	-	8.10 (d)	7.65 (t)	7.80 (t)	8.25 (d)	7.50-7.60 (m), 8.18 (m)	
6-Bromo-2-phenylquinoline	8.18 (d)	7.95 (d)	8.30 (d)	-	7.85 (dd)	8.05 (d)	7.48-7.58 (m), 8.20 (m)	
7-Bromo-2-phenylquinoline	8.15 (d)	7.75 (d)	7.90 (d)	7.60 (dd)	-	8.30 (s)	7.47-7.57 (m), 8.18 (m)	
8-Bromo-2-phenylquinoline	8.35 (d)	7.45 (t)	7.80 (d)	7.40 (t)	7.90 (d)	-	7.50-7.60 (m), 8.25 (m)	
2-(4-Bromophenyl)quinoline	8.21 (d)	7.85 (d)	7.78 (ddd)	7.55 (ddd)	7.70 (ddd)	8.15 (d)	7.65 (d), 8.10 (d)	

Note: Data for some isomers are predicted based on known substituent effects and may vary from experimental values.

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in δ , ppm)

Compound	C-2	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	Phenyl Carbons
2-Phenylquinoline	157.3	121.5	136.7	129.6	127.5	126.2	129.4	129.8	148.4	127.4
										,
										128.9
										,
										129.1
4-Bromo-2-phenylquinoline	158.0	123.0	122.5	130.0	128.0	127.8	130.5	129.5	148.2	,
										127.6
										,
										129.0
										,
6-Bromo-2-phenylquinoline	157.5	122.0	137.0	129.8	130.5	120.0	132.0	129.0	147.0	129.3
										,
										127.5
										,
										128.9
7-Bromo-2-phenylquinoline	157.8	121.8	137.2	130.5	129.0	129.5	122.0	132.5	148.6	,
										129.2
										,
										129.0
										,
8-Bromo-2-	156.0	122.5	136.0	130.0	128.5	127.0	132.0	125.0	149.0	127.6
										,
										129.0

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
2-Phenylquinoline	C ₁₅ H ₁₁ N	205.26	205 (M ⁺), 204 (M-H) ⁺ , 178 (M-HCN) ⁺ , 102.5 (M) ²⁺
Bromo-2-phenylquinoline Isomers	C ₁₅ H ₁₀ BrN	284.15	283/285 (M ⁺ , characteristic 1:1 isotopic pattern for Br), 204 (M-Br) ⁺ , 177 (M-Br-HCN) ⁺

Note: The fragmentation pattern will be broadly similar for all isomers, with minor differences in the relative intensities of the fragment ions.

Table 5: UV-Visible (UV-Vis) Spectroscopic Data

Compound	Solvent	λ_{max} (nm)
2-Phenylquinoline	Ethanol	~254, ~280, ~318
Bromo-2-phenylquinoline Isomers	Ethanol	Data not readily available. A slight bathochromic or hypsochromic shift is expected depending on the position of the bromine atom.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **4-bromo-2-phenylquinoline** isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

- **¹H NMR Acquisition:** Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse program with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.
- **¹³C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
- **Data Processing:** Process the acquired free induction decays (FIDs) with an appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
- **Data Processing:** Perform a background correction using a spectrum of the empty ATR crystal or a blank KBr pellet.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

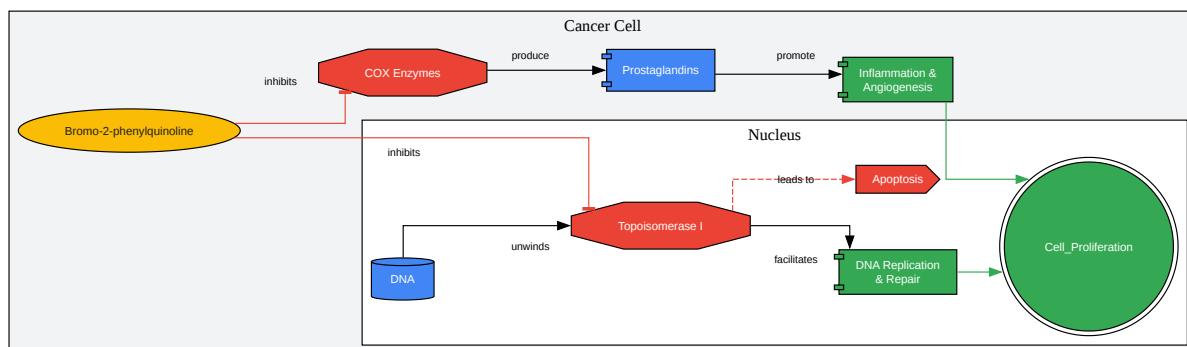
- **Detection:** Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion.

UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
- **Data Acquisition:** Record the UV-Vis spectrum using a spectrophotometer, typically over a wavelength range of 200-800 nm.
- **Data Analysis:** Record the wavelength of maximum absorbance (λ_{max}).

Potential Signaling Pathway Involvement: Anticancer Activity

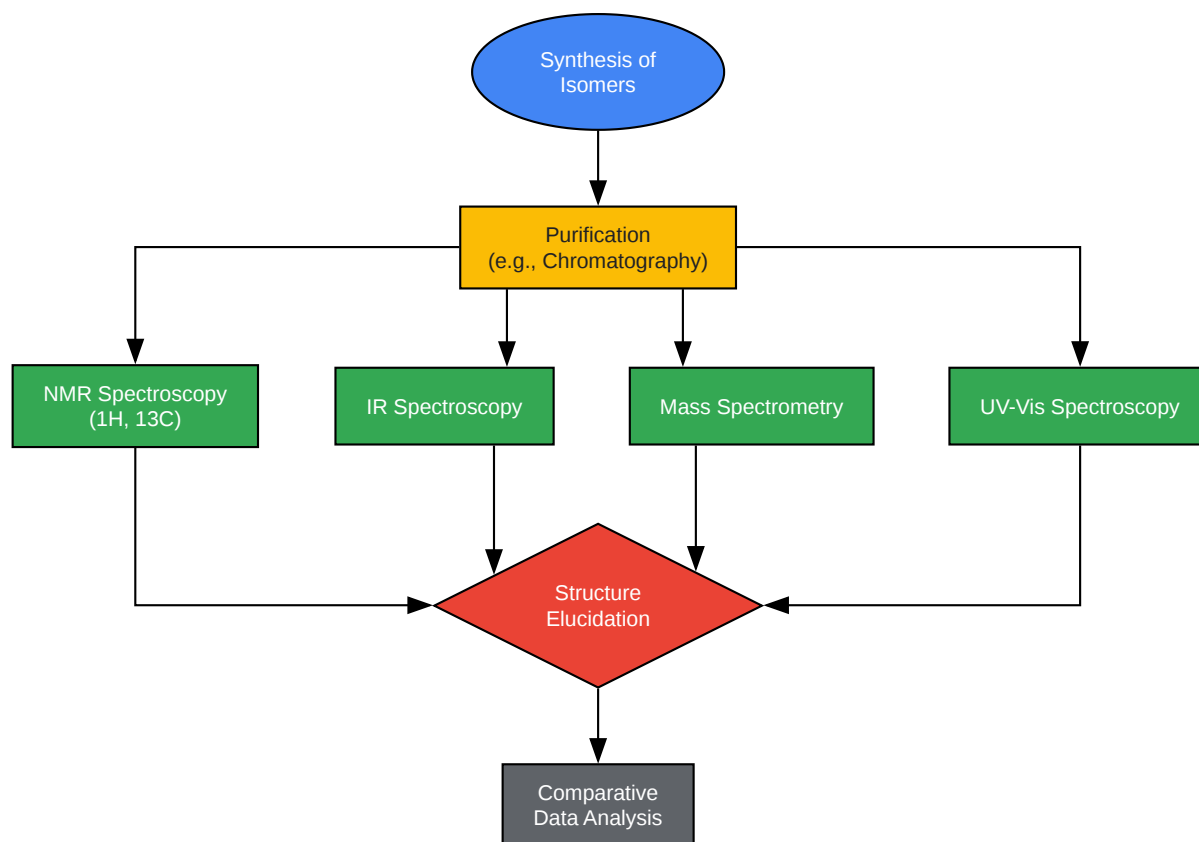
Several bromo-quinoline derivatives have demonstrated significant potential as anticancer agents.^{[1][2]} Their mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as Topoisomerase I and Cyclooxygenase (COX) enzymes. ^{[1][3]} The diagram below illustrates a potential mechanism by which bromo-2-phenylquinoline isomers may exert their anticancer effects.



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Anticancer mechanism of bromo-2-phenylquinolines.

The following diagram illustrates a generalized workflow for the spectroscopic analysis and characterization of synthesized **4-bromo-2-phenylquinoline** isomers.



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Workflow for spectroscopic analysis of isomers.

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